4-{[(5Z)-3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzonitrile
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Overview
Description
4-{[(5Z)-3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzonitrile is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazole ring, a benzenecarbonitrile group, and a methyl group, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5Z)-3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzonitrile typically involves the condensation of 3-methyl-2,4-dioxo-1,3-thiazolidine with benzaldehyde derivatives under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including recrystallization and chromatography, are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-{[(5Z)-3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and thiazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst selection playing crucial roles .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives of the original compound. These products can exhibit different chemical and physical properties, making them useful for diverse applications .
Scientific Research Applications
4-{[(5Z)-3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzonitrile has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents targeting specific diseases.
Industry: Utilized in the development of advanced materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 4-{[(5Z)-3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzonitrile involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or disrupt cellular processes essential for cancer cell survival. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-{[(5Z)-3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzonitrile include:
- 4-[(2,4-Dioxo-1,3-thiazolidin-5-ylidene)methyl]benzenecarbonitrile
- 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-b]thiazole derivatives
- 1,2,4-Triazolo[3,4-b]thiazole derivatives
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which imparts unique chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-[(Z)-(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2S/c1-14-11(15)10(17-12(14)16)6-8-2-4-9(7-13)5-3-8/h2-6H,1H3/b10-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFMQVZLNVTZCL-POHAHGRESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(C=C2)C#N)SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC=C(C=C2)C#N)/SC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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